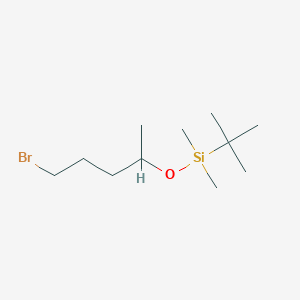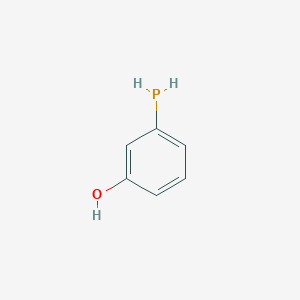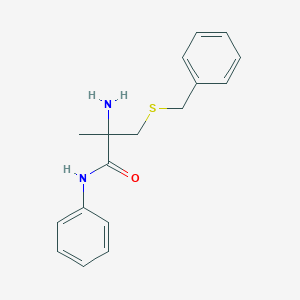![molecular formula C16H19BrO4 B14511713 Methyl 3-bromo-4-oxo-4-[4-(pentyloxy)phenyl]but-2-enoate CAS No. 63913-15-5](/img/structure/B14511713.png)
Methyl 3-bromo-4-oxo-4-[4-(pentyloxy)phenyl]but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-bromo-4-oxo-4-[4-(pentyloxy)phenyl]but-2-enoate is an organic compound with a complex structure It is characterized by the presence of a bromine atom, a ketone group, and a pentyloxy-substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-oxo-4-[4-(pentyloxy)phenyl]but-2-enoate typically involves multiple steps. One common method is the Friedel-Crafts acylation of a substituted benzene with succinic anhydride, followed by bromination and esterification . The reaction conditions often require the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-bromo-4-oxo-4-[4-(pentyloxy)phenyl]but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
Methyl 3-bromo-4-oxo-4-[4-(pentyloxy)phenyl]but-2-enoate has several scientific research applications:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Methyl 3-bromo-4-oxo-4-[4-(pentyloxy)phenyl]but-2-enoate exerts its effects involves its interaction with various molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity, allowing it to participate in a range of chemical transformations. The compound’s structure enables it to interact with enzymes, receptors, and other biological molecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Methyl 3-bromo-4-oxo-4-[4-(pentyloxy)phenyl]but-2-enoate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the pentyloxy group on the phenyl ring differentiates it from other similar compounds, potentially offering unique advantages in various applications.
Eigenschaften
CAS-Nummer |
63913-15-5 |
|---|---|
Molekularformel |
C16H19BrO4 |
Molekulargewicht |
355.22 g/mol |
IUPAC-Name |
methyl 3-bromo-4-oxo-4-(4-pentoxyphenyl)but-2-enoate |
InChI |
InChI=1S/C16H19BrO4/c1-3-4-5-10-21-13-8-6-12(7-9-13)16(19)14(17)11-15(18)20-2/h6-9,11H,3-5,10H2,1-2H3 |
InChI-Schlüssel |
VUPLOPYKHNQUPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)C(=CC(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14511634.png)
![1,1'-Oxybis[2,3,5,6-tetrachloro-4-(chloromethyl)benzene]](/img/structure/B14511635.png)

![2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline](/img/structure/B14511652.png)
![3,8,10-Trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14511656.png)






![3-[(3-Amino-3-oxopropyl)selanyl]propanoic acid](/img/structure/B14511719.png)

